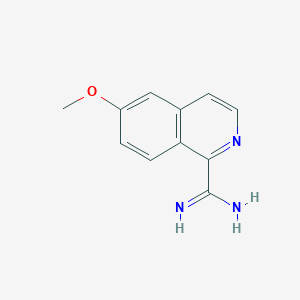

6-Methoxyisoquinoline-1-carboximidamide

Description

Significance of Isoquinoline (B145761) and Carboximidamide Scaffolds in Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products, most notably in a wide range of alkaloids. drughunter.comamerigoscientific.com This structural unit's prevalence in nature is mirrored by its significance in synthetic medicinal chemistry. Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as crucial components in the design of new drugs. nbinno.comnih.gov The inherent structural diversity of isoquinolines allows for a wide spectrum of biological activities, making them invaluable scaffolds in the synthesis of new pharmaceutical agents. nbinno.com

The versatility of the isoquinoline ring system, with its potential for various substitutions, enables chemists to fine-tune biological activity and pharmacokinetic properties. nbinno.com This adaptability has led to the development of isoquinoline-based drugs for a multitude of therapeutic areas, including cancer, microbial infections, and neurological disorders. amerigoscientific.comresearchgate.net

Complementing the isoquinoline core, the carboximidamide functional group, also known as a guanidine (B92328) isostere, plays a significant role in medicinal chemistry. Carboximidamides are of interest as they can modulate polarity and bioavailability. u-tokyo.ac.jp The replacement of other functional groups with carboximidamides is a strategic approach in drug design to enhance physicochemical properties, improve potency and selectivity, and alter metabolic pathways. drughunter.com

Historical Context of Isoquinoline Derivative Research in Biological Applications

The journey of isoquinoline derivatives in medicine began with the isolation of the bioactive alkaloid papaverine (B1678415) from the opium poppy in the 19th century. mdpi.com This discovery sparked significant scientific interest in this class of compounds. Early research focused on isolating and identifying pharmacologically active isoquinoline alkaloids from natural sources. mdpi.com These natural products, including morphine and codeine from the opium poppy and berberine (B55584) from barberry species, have a long history of use in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. amerigoscientific.com

The 20th century saw a surge in the synthetic exploration of isoquinoline derivatives, moving beyond natural product isolation. mdpi.com Chemists developed various methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which paved the way for the creation of novel analogs with tailored properties. mdpi.comrsc.org This era led to the discovery and development of numerous synthetic isoquinoline-based drugs, including anesthetics like dimethisoquin (B184758) and antihypertensive agents such as debrisoquine. mdpi.com The continued investigation into isoquinoline derivatives has solidified their status as a "privileged scaffold" in drug discovery, consistently yielding compounds with significant therapeutic potential. researchgate.net

Positioning of 6-Methoxyisoquinoline-1-carboximidamide in Contemporary Chemical Biology

Contemporary chemical biology utilizes small molecules to probe and understand complex biological systems. mdpi.com In this context, this compound represents a molecule of significant interest, strategically combining the established pharmacological importance of the isoquinoline scaffold with the bioisosteric advantages of the carboximidamide group.

The substitution pattern of this specific compound is particularly noteworthy. The methoxy (B1213986) group at the 6-position of the isoquinoline ring is a common feature in many biologically active molecules. nih.govresearchgate.net The presence and position of methoxy groups can significantly influence a compound's ligand-target binding, physicochemical properties, and metabolic stability. nih.govresearchgate.net Research on various 6-methoxyquinoline (B18371) and 6-substituted isoquinoline derivatives has revealed a range of biological activities, including antimicrobial and ROCK-I inhibitory effects. nih.govresearchgate.net

The carboximidamide group at the 1-position is another key feature. Isoquinoline-1-carboxamide (B73039) derivatives have been investigated for their cytotoxic and anti-inflammatory activities. researchgate.netresearchgate.net The carboximidamide moiety, as a bioisostere of a carboxamide or carboxylic acid, can enhance interactions with biological targets and improve pharmacokinetic profiles. drughunter.comnih.gov

Therefore, this compound is positioned at the intersection of several promising avenues of drug discovery research. It can be hypothesized that this compound may exhibit a unique biological activity profile stemming from the synergistic effects of its core structure and functional groups. Its study could provide valuable insights into the structure-activity relationships of substituted isoquinolines and contribute to the development of novel molecular probes or therapeutic leads.

Table 1: Selected Biological Activities of Related Isoquinoline Derivatives

| Compound Class | Example Biological Activities |

| 6-Substituted Isoquinolines | ROCK-I inhibition, Antimicrobial nih.govresearchgate.net |

| Isoquinoline-1-carboxamides | Cytotoxic, Anti-inflammatory researchgate.netresearchgate.net |

| 6,7-Dimethoxy-tetrahydroisoquinolines | P-glycoprotein inhibition, Anti-HIV nuph.edu.ua |

| Diaryl-substituted quinolines | Anticancer, Antifungal, Antiviral mdpi.com |

Table 2: Common Synthesis Routes for Isoquinoline Derivatives

| Reaction Name | Description |

| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamine N-acyl derivative to form a 3,4-dihydroisoquinoline (B110456). rsc.org |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. amerigoscientific.com |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. mdpi.com |

| Palladium-Catalyzed Coupling | Coupling of ortho-haloarylaldehydes with terminal alkynes followed by cyclization. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-methoxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C11H11N3O/c1-15-8-2-3-9-7(6-8)4-5-14-10(9)11(12)13/h2-6H,1H3,(H3,12,13) |

InChI Key |

LFBALBFFPQCZFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations

Methodologies for Isoquinoline (B145761) Core Construction

The isoquinoline scaffold is a prominent structural motif in numerous natural products, particularly alkaloids, and pharmacologically active compounds. quimicaorganica.orgresearchgate.net Consequently, a variety of synthetic methods have been developed for its construction.

Several classical name reactions have been the bedrock of isoquinoline synthesis for over a century. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative through an electrophilic aromatic substitution mechanism. quimicaorganica.orgresearchgate.net

Bischler-Napieralski Reaction: This is one of the most widely used methods. It involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated, often with a palladium catalyst, to yield the aromatic isoquinoline. The cyclization step is favored by electron-donating substituents on the aromatic ring. wikipedia.orgpharmaguideline.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com Like the Bischler-Napieralski reaction, this process is facilitated by electron-rich aromatic rings. pharmaguideline.comresearchgate.net

Pomeranz–Fritsch Reaction: This method involves the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline core. quimicaorganica.orgwikipedia.org While effective, this reaction can suffer from low yields due to the harsh acidic conditions.

These classical methods are fundamental to isoquinoline chemistry but are often limited by the need for electron-rich substrates and harsh reaction conditions. researchgate.net

Recent advancements in organic synthesis have introduced a host of modern techniques that employ transition metal catalysts to construct the isoquinoline ring under milder conditions with greater efficiency and broader substrate scope. These methods often rely on C-H bond activation and annulation strategies. mdpi.com

Catalysts based on palladium, rhodium, copper, cobalt, and silver have been successfully employed. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime followed by cyclization with an alkyne provides a rapid route to multisubstituted isoquinolines. researchgate.net Similarly, palladium-catalyzed coupling and cyclization reactions offer excellent yields and short reaction times. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for various isoquinoline syntheses. organic-chemistry.org

| Catalyst System | Reactants | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Palladium(II) / Copper(I) | o-Iodobenzaldehyde imine + Terminal alkyne | Coupling-Cyclization | Excellent yields, short reaction times | organic-chemistry.org |

| Rhodium(III) / NaOAc | Aromatic ketoxime + Alkyne | C-H Activation/Annulation | Good to excellent yields, one-pot synthesis | researchgate.net |

| Cobalt(II) / 2-hydrazinylpyridine | Aryl amine + Alkyne | C-H Coupling/Cyclization | High catalytic reactivity without expensive ligands | organic-chemistry.org |

| Silver(I) triflate | 2-Alkynylbenzaldehyde + Isocyanoacetate | Cyclization | Efficient for specific substituted isoquinolines | organic-chemistry.org |

Synthesis of 6-Methoxyisoquinoline-1-carboximidamide

The specific synthesis of this compound requires a strategy that controls the placement of the methoxy (B1213986) group and subsequently builds the carboximidamide function at the C1 position.

Achieving regioselective substitution on the isoquinoline ring is a critical challenge. For the synthesis of a 6-methoxy derivative, the most straightforward approach is to begin with a starting material that already possesses the methoxy group in the correct position.

In the context of a classical synthesis like the Bischler-Napieralski reaction, one would start with 3-methoxyphenylethylamine. The nitrogen-containing side chain directs the cyclization. Since the methoxy group is an ortho-, para-director and the position para to it is sterically more accessible for the intramolecular cyclization, the reaction preferentially yields the 6-methoxy-3,4-dihydroisoquinoline (B3322341) intermediate. researchgate.net Subsequent dehydrogenation affords the desired 6-methoxyisoquinoline (B27300) core. The regioselectivity is thus dictated by the substitution pattern of the starting phenylethylamine. researchgate.net

The carboximidamide group (also known as an amidine group) is typically synthesized from a nitrile precursor. Therefore, a key intermediate in the synthesis would be 6-methoxyisoquinoline-1-carbonitrile. The conversion of the nitrile at the C1 position to a carboximidamide is commonly achieved via the Pinner reaction.

The Pinner reaction involves two main steps:

Imidate Formation: The nitrile (6-methoxyisoquinoline-1-carbonitrile) is treated with an alcohol, such as ethanol, in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). This reaction forms an imidate ester hydrochloride salt (an ethyl imidate in this case).

Ammonolysis: The isolated imidate salt is then treated with ammonia (B1221849) (in an alcoholic or aqueous solution) to displace the alkoxy group, yielding the final carboximidamide hydrochloride.

Alternatively, controlled partial hydrolysis of the nitrile can sometimes yield the corresponding primary amide (carboxamide), which can be further converted to the carboximidamide, although this is a less direct route. commonorganicchemistry.com Various reagents, including those based on manganese dioxide or combinations of zinc salts and oximes, have been developed for the conversion of nitriles to amides. google.comgoogle.com

Optimizing the synthesis of a complex molecule like this compound involves fine-tuning the conditions for each step to maximize the yield and purity of the product. This includes the choice of catalyst, solvent, temperature, and reaction time.

For the construction of the isoquinoline core using modern catalytic methods, a systematic variation of reaction parameters is crucial. For example, in a palladium-catalyzed C-H activation/annulation reaction to form a related isoquinolinone, different silver-based oxidants, bases, and palladium sources can be screened to identify the optimal combination.

| Entry | Palladium Catalyst (10 mol%) | Oxidant (2 equiv.) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 75 |

| 2 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 82 |

| 3 | PdCl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 68 |

| 4 | Pd(CH₃CN)₂Cl₂ | AgOAc | DIPEA | Toluene | 85 | 55 |

| 5 | Pd(CH₃CN)₂Cl₂ | Ag₂O | DIPEA | Toluene | 85 | 43 |

| 6 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | Et₃N | Toluene | 85 | 61 |

| 7 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Dioxane | 85 | 70 |

Note: Data is adapted from a representative procedure for isoquinolinone synthesis and serves to illustrate the optimization process. mdpi.com DIPEA = N,N-Diisopropylethylamine.

For the Pinner reaction, optimization would focus on ensuring anhydrous conditions to prevent hydrolysis of the nitrile to the carboxylic acid, controlling the temperature during the addition of HCl gas, and ensuring the complete conversion of the intermediate imidate to the final carboximidamide during ammonolysis.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are centered on two primary areas: modifications to the isoquinoline ring system and derivatization of the carboximidamide group. These modifications allow for a systematic investigation of structure-activity relationships.

Modifications to the isoquinoline ring system of this compound can be approached through various synthetic strategies, including both the de novo construction of the heterocyclic core and the late-stage functionalization of a pre-formed isoquinoline.

De Novo Synthesis of Substituted Isoquinolines:

Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions provide foundational routes to isoquinoline cores, which can be adapted to introduce a variety of substituents. pharmaguideline.com For instance, the Bischler-Napieralski cyclization of an appropriately substituted β-phenylethylamine, followed by dehydrogenation, can yield 1-substituted isoquinolines. The substituents on the starting phenylethylamine dictate the substitution pattern on the final isoquinoline ring.

More contemporary methods offer greater flexibility and functional group tolerance. Transition-metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, have become powerful tools for the synthesis of functionalized isoquinolines. nih.govnih.gov For example, Rh(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes presents a modern approach to constructing the isoquinoline skeleton under mild conditions. acs.org This method's tolerance for various functional groups allows for the synthesis of diverse analogues.

Substituent Effects:

The electronic nature of substituents on the isoquinoline ring can significantly influence the molecule's properties. The 6-methoxy group in the parent compound is an electron-donating group, which can affect the reactivity of the isoquinoline ring in, for example, electrophilic substitution reactions. The introduction of other substituents, either electron-donating or electron-withdrawing, at various positions on the ring can modulate the electron density and steric environment of the molecule. For instance, the electronic effect of substituents at the 1 and 8 positions of the isoquinoline ring has been shown to influence the outcome of dehydrogenation reactions. rsc.org

A summary of potential ring system modifications and their intended effects is presented in the table below.

| Modification Position | Substituent Type | Potential Synthetic Approach | Intended Effect |

| C-3 or C-4 | Aryl, Alkyl | Palladium-catalyzed cross-coupling | Exploration of steric and electronic effects |

| C-5, C-7, C-8 | Halogen, Alkoxy | De novo synthesis from substituted precursors | Modulation of lipophilicity and electronic properties |

| N-2 (Nitrogen) | Alkylation, Arylation | Direct functionalization of the isoquinoline nitrogen | Alteration of solubility and steric bulk |

The carboximidamide functional group is a key feature of the target molecule. Its synthesis is typically achieved from a nitrile precursor via the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine (carboximidamide). wikipedia.org

The probable synthetic route to this compound would, therefore, start from 6-methoxyisoquinoline-1-carbonitrile. This nitrile precursor can be synthesized through various methods, including the nucleophilic substitution of a 1-halo-6-methoxyisoquinoline with a cyanide salt.

The table below outlines some potential derivatizations of the carboximidamide group.

| Derivative Type | Reagent for Pinner Reaction | Resulting Functional Group | Potential Change in Properties |

| N-Alkyl Carboximidamide | Alkylamine | -C(=NR)NH2 | Increased lipophilicity |

| N,N'-Dialkyl Carboximidamide | Alkylamine | -C(=NR)NHR | Further increased lipophilicity, altered H-bonding |

| N-Aryl Carboximidamide | Aniline | -C(=NAr)NH2 | Introduction of aromatic interactions |

| N-Hydroxy Carboximidamide | Hydroxylamine | -C(=NOH)NH2 | Altered electronic and chelating properties |

Stereochemical Considerations in Isoquinoline Synthesis

The core structure of this compound is aromatic and therefore planar and achiral. However, stereochemical considerations become highly relevant when the isoquinoline ring is partially or fully reduced to form tetrahydroisoquinoline or decahydroisoquinoline (B1345475) derivatives.

The synthesis of chiral, non-racemic tetrahydroisoquinolines is a significant area of research, as this scaffold is present in many natural products and pharmaceuticals. tutorsglobe.com Diastereoselective synthetic methods are often employed to control the stereochemistry of newly formed chiral centers. For example, the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, where a chiral auxiliary directs the stereochemical outcome. mdpi.com

Should the synthesis of a reduced analogue of this compound be desired, the introduction of stereocenters at the C-1 position and potentially other positions on the reduced ring would necessitate the use of stereoselective synthetic methods. Asymmetric catalysis or the use of chiral starting materials would be crucial in obtaining enantiomerically pure or enriched products.

Structure Activity Relationship Sar Investigations

Fundamental Principles of SAR Applied to Isoquinoline (B145761) Carboximidamides

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govmdpi.com When applying SAR principles to isoquinoline carboximidamides, the molecule is typically dissected into three main components: the isoquinoline core, the carboximidamide group at the 1-position, and substituents on the aromatic ring (such as the 6-methoxy group).

SAR studies on this scaffold investigate how modifications to each component affect interactions with a biological target. Key principles explored include:

Steric Factors: The size and shape of substituents on the isoquinoline ring can influence how the molecule fits into a receptor's binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding.

Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can alter the electron density of the isoquinoline ring system. researchgate.net This can impact the pKa of the nitrogen atom and the carboximidamide group, influencing ionization state at physiological pH and the strength of ionic or hydrogen bonding interactions.

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the functional groups of the carboximidamide moiety can act as hydrogen bond acceptors and donors. SAR studies explore the importance of these interactions by modifying or replacing these groups to observe the effect on activity.

By systematically altering these properties, researchers can build a comprehensive map of the structural requirements for biological activity, guiding the design of more potent and selective analogs.

Identification of Pharmacophoric Elements in 6-Methoxyisoquinoline-1-carboximidamide

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric elements can be identified by analyzing the contribution of each of its constituent parts.

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry that can significantly influence a molecule's biological profile. In the context of the isoquinoline scaffold, a methoxy group at the 6-position is anticipated to have several effects:

Electronic Influence: The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, making the ring more electron-rich. This can modulate the reactivity and binding affinity of the entire isoquinoline system.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue (e.g., the hydroxyl or amide group of an amino acid) in a receptor binding site.

Lipophilicity and Solubility: The methoxy group can increase the lipophilicity of the molecule compared to a hydroxyl group, which may enhance its ability to cross cell membranes. Its presence also influences solubility.

Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation) by cytochrome P450 enzymes. Their position on the ring can therefore influence the metabolic stability and duration of action of the compound.

Studies on related 6-methoxyquinoline (B18371) and 6,7-dimethoxyisoquinoline (B95607) derivatives have shown that these groups are often crucial for biological activity. For instance, certain 6-methoxy-2-arylquinoline derivatives have been investigated as potent inhibitors of P-glycoprotein. nih.gov Similarly, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been evaluated for a range of activities, highlighting the importance of the substitution pattern on the benzene (B151609) ring portion of the isoquinoline core. nuph.edu.uamdpi.com

The carboximidamide group (also known as an amidine) at the 1-position is a critical functional group that strongly dictates the molecule's interaction with biological targets. It is a bioisostere of the more common carboxamide group but possesses distinct properties.

Basicity and Cationic Interactions: Unlike amides, amidines are strongly basic and are typically protonated at physiological pH, forming a positively charged amidinium ion. This allows for the formation of strong, directional ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a receptor active site.

Hydrogen Bonding: The protonated amidinium ion is an excellent hydrogen bond donor, capable of donating two hydrogen bonds. The imine nitrogen can also act as a hydrogen bond acceptor. This dual functionality allows it to serve as a key anchoring point within a binding pocket.

Planarity and Resonance: The amidinium group is planar due to resonance, which delocalizes the positive charge between the two nitrogen atoms. This planarity can be crucial for optimal stacking or fitting within a flat region of a binding site.

In many classes of inhibitors, the replacement of a carboxylate or amide with an amidine has led to significant increases in potency, precisely because of its ability to form these strong, specific interactions. Studies on other aryl carboximidamides have demonstrated that this moiety can be essential for biological activity.

Beyond the 6-methoxy group, the introduction of other substituents at various positions on the isoquinoline ring can have a profound impact on the compound's potency and selectivity. SAR studies on related isoquinoline and quinoline (B57606) carboxamides provide valuable insights into these effects.

For example, in a series of benzimidazo[2,1-a]isoquinolines bearing carboxamide side chains, the position of the carboxamide was critical for activity. Analogs with the side chain on the terminal rings (positions 1 and 11) were cytotoxic, whereas those with the side chain on the central rings (position 6) were inactive. This highlights the importance of the vector and position of key interacting groups relative to the core scaffold.

Similarly, studies on isoquinoline-1-carboxaldehyde thiosemicarbazones, a related class of compounds, showed that substitutions at the 4-position were highly influential. The introduction of small, hydrogen-bonding groups like amino (-NH₂) and methylamino (-NHCH₃) groups resulted in the most active compounds against L1210 leukemia. japsonline.com This suggests that this region of the isoquinoline ring may interact with a specific polar region of the biological target.

The following interactive table summarizes representative SAR findings from related isoquinoline analogs, illustrating the effect of substitutions on biological activity.

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference Compound(s) |

| Isoquinoline-1-carboxaldehyde thiosemicarbazone | 4 | -NH₂ | High anticancer activity | 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone |

| Isoquinoline-1-carboxaldehyde thiosemicarbazone | 4 | -NHCH₃ | High anticancer activity | 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone |

| 1-Oxo-dihydroisoquinoline-4-carboxamide | 7 | -F | Increased PARP1 inhibitory potency | 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives |

| Tetrahydroisoquinoline | 6, 7 | -OCH₃ (dimethoxy) | Important for various activities (e.g., P-gp inhibition) | [4′-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] |

This table is illustrative and compiles data from different series of isoquinoline derivatives to demonstrate general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Carboximidamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical equation, QSAR models can predict the activity of novel, unsynthesized molecules and provide insights into the structural features that are most important for activity.

For isoquinoline carboximidamides, a QSAR model would correlate physicochemical properties (descriptors) of different analogs with their measured biological responses (e.g., IC₅₀ values). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity.

For example, a CoMSIA study on isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors identified the key structural requirements for activity. nih.gov The resulting contour maps might indicate that a bulky, electron-donating group is favored in one region, while a small, electronegative group is preferred in another, thus guiding the rational design of new derivatives.

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that represent different aspects of a molecule's structure and properties. japsonline.com These descriptors can be broadly categorized and are correlated with biological activity using statistical methods.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling electrostatic and charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific shape indices. They are used to model how a molecule fits into its binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It models the molecule's affinity for hydrophobic environments, which is critical for membrane passage and hydrophobic interactions with a receptor.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like molecular connectivity and branching.

3D Field-Based Descriptors (for CoMFA/CoMSIA): These descriptors calculate the steric and electrostatic fields surrounding each molecule in a dataset. CoMSIA extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A QSAR study on isoquinoline derivatives targeting the AKR1C3 enzyme utilized MoRSE (Molecular Representation of Structure-property Relationships) descriptors, which provide a 3D numerical representation of the molecule's topology and atomic characteristics. japsonline.com The final QSAR equation reveals which descriptors have the most significant positive or negative correlation with biological activity, thereby quantifying the SAR.

The following table lists common molecular descriptors and their potential significance in QSAR models for heterocyclic compounds like isoquinolines.

| Descriptor Category | Descriptor Example | Potential Significance in Biological Interactions |

| Electronic | LUMO Energy | Relates to the ability to accept an electron; important for charge-transfer interactions. |

| Electronic | Partial Charge on an Atom | Indicates sites for electrostatic interactions, such as hydrogen bonding or ionic bonds. |

| Steric | Molecular Volume | Defines the required size of the binding pocket; can correlate with steric hindrance. |

| Steric | Molar Refractivity (MR) | Encodes both volume and polarizability of a group, reflecting dispersion forces. |

| Hydrophobic | LogP | Measures overall lipophilicity, affecting membrane permeability and hydrophobic binding. |

| 3D-QSAR Field | Electrostatic Field | Identifies regions where positive or negative potential is favorable for binding. |

| 3D-QSAR Field | H-Bond Acceptor Field | Identifies regions where a hydrogen bond acceptor feature enhances biological activity. |

By combining these SAR and QSAR approaches, medicinal chemists can develop a deep understanding of how the structure of this compound and its analogs relates to their biological function, enabling the data-driven design of improved therapeutic agents.

Focused Research on this compound Remains Elusive

Despite extensive searches of scientific literature, specific research detailing the structure-activity relationship (SAR) and predictive models for the chemical compound this compound and its derivatives is not publicly available. As a result, a detailed article on this specific compound as per the requested structure cannot be generated at this time.

Scientific investigations into the pharmacological potential of isoquinoline and quinoline derivatives are broad, with numerous studies exploring their therapeutic applications. Research on related compounds such as 6-methoxy-2-arylquinolines, various isoquinoline-1-carboxamides, and tetrahydroisoquinoline analogs has provided insights into their potential as inhibitors of targets like P-glycoprotein or as anticancer agents. These studies often involve detailed SAR analyses and the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed derivatives.

However, these investigations have focused on broader classes of molecules. The specific scaffold of this compound does not appear as the central subject of any dedicated study found in the public domain. Consequently, the data necessary to construct a detailed analysis of its SAR, including data tables of derivatives and discussions of predictive activity models, is not available.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific information requested on this compound. Until such research is conducted and published, a comprehensive and scientifically accurate article focusing solely on this compound cannot be compiled.

An article on the biological activities and mechanistic pathways of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for preclinical, non-human studies on "this compound" have yielded no specific data corresponding to the outlined sections. There is no publicly available information regarding its in vitro pharmacological evaluation, including target identification, binding affinity, enzyme inhibition, or cell-based assays. Furthermore, no data exists on its antimicrobial spectrum or potency. Similarly, information regarding in vivo studies in non-human animal models to evaluate its biological efficacy is not available.

The search results did identify studies on related but structurally distinct compounds, such as derivatives of 6-methoxyquinoline and other isoquinolines, which have shown various biological activities, including antimicrobial and enzyme inhibitory effects. However, these findings are not directly applicable to "this compound" and therefore cannot be used to construct the requested scientifically accurate article focused solely on this specific compound.

Due to the absence of research data for "this compound" in the public domain, it is not possible to provide the detailed, data-driven article as per the provided outline and instructions.

Biological Activities and Mechanistic Pathways Pre Clinical, Non Human Studies

In Vivo (Non-human Animal) Studies of Biological Efficacy

Evaluation of Efficacy in Relevant Disease Models

Preclinical evaluations in rodent models have demonstrated the efficacy of 6-Methoxyisoquinoline-1-carboximidamide, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), in mitigating pain responses. Specifically, its effects have been characterized in models of inflammatory and neuropathic pain.

In a rat model of inflammatory pain, administration of this compound resulted in a significant reduction of thermal hyperalgesia, indicating its potential to alleviate pain associated with inflammation. Furthermore, in a rat model of neuropathic pain, the compound was shown to be effective in reducing mechanical allodynia, a condition where non-painful stimuli are perceived as painful. These findings suggest a broad anti-nociceptive profile for this compound.

Efficacy of this compound in Pain Models

| Disease Model | Species | Endpoint Measured | Observed Effect |

|---|---|---|---|

| Inflammatory Pain | Rat | Thermal Hyperalgesia | Reduction |

| Neuropathic Pain | Rat | Mechanical Allodynia | Reduction |

Pharmacodynamic Biomarker Analysis in Animal Systems

The primary pharmacodynamic effect observed following the administration of this compound in animal systems is the modulation of endocannabinoid levels. As a selective inhibitor of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382), the compound leads to a significant elevation of anandamide concentrations in the brain.

In preclinical studies, administration of this compound to rats resulted in a measurable increase in brain anandamide levels. This elevation of an endogenous cannabinoid receptor agonist is a key biomarker of the compound's biological activity and is directly linked to its mechanism of action.

Molecular Mechanisms of Action Elucidation

The molecular mechanism of this compound has been elucidated through a series of in vitro and in vivo studies, highlighting its specific interaction with the FAAH enzyme and subsequent modulation of cellular signaling.

Receptor Agonism/Antagonism and Ligand-Protein Interactions

This compound acts as a potent inhibitor of FAAH. It exhibits high affinity for both rat and human FAAH, with reported pKi values of 7.6 and 7.8, respectively. This indicates a strong binding interaction with the enzyme.

Crucially, the compound demonstrates high selectivity for FAAH over other key receptors in the endocannabinoid system and pain pathways. It shows weak to no affinity for cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor. This selectivity is a critical aspect of its pharmacological profile, suggesting a targeted mechanism of action with a potentially lower risk of off-target effects associated with direct cannabinoid receptor agonists.

The interaction with FAAH is understood to be covalent, with the compound forming an adduct with a key cysteine residue (Cys269) within the enzyme's active site. This covalent modification leads to the inhibition of the enzyme's hydrolytic activity.

Binding Affinity of this compound

| Target | Species | pKi |

|---|---|---|

| FAAH | Rat | 7.6 |

| FAAH | Human | 7.8 |

| CB1 Receptor | Not specified | Low Affinity |

| CB2 Receptor | Not specified | Low Affinity |

| TRPV1 Receptor | Not specified | Low Affinity |

Signal Transduction Pathway Modulation

The modulation of signal transduction pathways by this compound is an indirect consequence of its primary action on FAAH. By inhibiting FAAH, the compound elevates the levels of anandamide. Anandamide is an endogenous agonist of cannabinoid receptors, primarily CB1 and, to a lesser extent, CB2.

Therefore, the downstream signaling effects of this compound are mediated through the enhanced activation of cannabinoid receptors by endogenous anandamide. This includes the modulation of signaling cascades typically associated with cannabinoid receptor activation, such as the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Influence on Cellular Processes

The primary influence of this compound on cellular processes stems from its ability to enhance endocannabinoid signaling. The resulting increase in anandamide levels can influence a variety of cellular functions, including:

Neurotransmission: Enhanced anandamide signaling can modulate the release of neurotransmitters in the central and peripheral nervous systems, a key mechanism underlying its analgesic effects.

Inflammatory Responses: By potentiating the effects of anandamide at cannabinoid receptors, the compound can influence the production and release of inflammatory mediators.

It is important to note that these effects on cellular processes are a direct result of the elevated endogenous anandamide levels and not due to a direct interaction of this compound with the cellular machinery governing these processes.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Computational Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com The generation of a pharmacophore model for 6-Methoxyisoquinoline-1-carboximidamide and its analogues involves identifying common chemical features that are crucial for their biological activity. dergipark.org.tr

The process begins by aligning a set of active molecules and identifying the shared chemical features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). semanticscholar.org For this compound, the key features would include the aromatic isoquinoline (B145761) ring system, the hydrogen-bonding capabilities of the carboximidamide group, and the hydrophobic nature of the methoxy (B1213986) group. A 3D arrangement of these features with specific distance constraints constitutes the pharmacophore hypothesis, which can then be used as a query for virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity. semanticscholar.orgresearchgate.net

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Isoquinoline Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor (HBA) | N-atom in Isoquinoline Ring, O-atom in Methoxy Group | Hydrogen Bonding with Target Residues |

| Hydrogen Bond Donor (HBD) | Amine (-NH2) groups of Carboximidamide | Hydrogen Bonding with Target Residues |

| Positive Ionizable (PI) | Carboximidamide Group (protonated) | Ionic Interaction, Salt Bridge |

| Hydrophobic (HY) | Methoxy (-OCH3) Group | Hydrophobic Interaction |

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. To explore the chemical space around this compound, data mining techniques are applied to chemical databases such as ChEMBL and ZINC. nih.gov Similarity searching is a primary tool, where molecules are represented by "fingerprints"—strings of bits that encode their structural features. researchgate.net

By defining this compound as a query structure, analogues can be identified based on the similarity of their fingerprints. This allows for the rapid identification of compounds with potentially similar biological profiles. Further analysis can involve substructure searching to find all compounds containing the isoquinoline-1-carboximidamide (B6359711) core, followed by clustering based on physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) to identify diverse sets of analogues for further investigation.

| Compound ID | Substitution at Position 6 | Other Modifications | Calculated LogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Reference | -OCH3 | None | 1.85 | 201.23 |

| Analogue 1 | -OH | None | 1.30 | 187.20 |

| Analogue 2 | -Cl | None | 2.45 | 205.65 |

| Analogue 3 | -OCH3 | Methylated Carboximidamide | 2.10 | 215.26 |

| Analogue 4 | -H | None | 1.55 | 171.21 |

Structure-Based Computational Approaches

When the 3D structure of the biological target is available, structure-based methods can provide detailed predictions of binding modes and affinities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of a docking algorithm (e.g., AutoDock Vina) to sample various binding poses within the active site. rrsociology.ruresearchgate.net

A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol, where a more negative value indicates stronger binding. mdpi.com Docking studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues in the target's active site. mdpi.com For instance, the carboximidamide group might form hydrogen bonds with backbone carbonyls of the protein, while the isoquinoline ring could engage in π-π stacking with aromatic residues like Phenylalanine or Tyrosine.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | ASP145 | Hydrogen Bond (with -NH2) |

| PHE80 | π-π Stacking (with Isoquinoline ring) | ||

| Analogue 1 (-OH) | -8.9 | ASP145, GLU95 | Hydrogen Bond (with -NH2 and -OH) |

| PHE80 | π-π Stacking | ||

| Analogue 2 (-Cl) | -8.7 | ASP145, LEU130 | Hydrogen Bond, Halogen Bond |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.comutupub.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions. mdpi.comresearchgate.net

Starting with the best-docked pose, the complex is solvated in a water box with ions to simulate physiological conditions. mdpi.com The simulation is run for a duration typically ranging from nanoseconds to microseconds. Analysis of the resulting trajectory can provide valuable information, such as the Root Mean Square Deviation (RMSD) of the ligand and protein to assess the stability of the complex. mdpi.com It can also reveal the persistence of key hydrogen bonds and water-mediated interactions, providing a more accurate understanding of the binding dynamics. utupub.fi

| System | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Persistent Interactions |

|---|---|---|---|

| Protein + this compound | 1.5 ± 0.4 | 2.1 ± 0.3 | H-bond with ASP145 (>90% occupancy) |

| Apo-Protein (no ligand) | N/A | 2.8 ± 0.6 | Active site loop shows high flexibility |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule from first principles. nih.govresearchgate.net These methods provide detailed information about molecular orbitals and charge distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. physchemres.org A smaller gap suggests the molecule is more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors, while positive potential regions (blue) are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential near the amine hydrogens, guiding the understanding of its intermolecular interactions.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (reactivity with electrophiles) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (reactivity with nucleophiles) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates moderate chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Reflects the molecule's overall polarity |

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a powerful computational technique that has revolutionized the early stages of drug discovery by enabling the rapid, cost-effective screening of vast libraries of chemical compounds to identify potential drug candidates. This in silico approach predicts the likelihood of a compound binding to a specific biological target, thereby prioritizing molecules for further experimental testing. The this compound scaffold, combining the privileged isoquinoline core with a basic carboximidamide group, presents a unique set of physicochemical properties that make it an attractive candidate for virtual screening campaigns aimed at discovering novel bioactive molecules.

The core principle of virtual screening involves the use of computer models to filter large compound databases, selecting a smaller subset of molecules with a higher probability of biological activity. This process can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. Docking algorithms are employed to predict the binding mode and affinity of each compound in the library within the target's active site.

Conversely, ligand-based virtual screening (LBVS) is utilized when the 3D structure of the target is unknown. This method leverages the knowledge of existing active compounds to identify new ones with similar properties. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models are common in LBVS.

The this compound scaffold is particularly well-suited for such computational studies. The isoquinoline ring system is a common motif in many biologically active natural products and synthetic drugs. Its rigid structure provides a defined orientation for substituents, while the nitrogen atom can participate in crucial hydrogen bonding interactions with target proteins. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, and the carboximidamide group at the 1-position is a strong basic group capable of forming key salt bridges and hydrogen bonds with acidic residues in a protein's active site.

While specific virtual screening studies focusing exclusively on this compound are not extensively documented in publicly available literature, the utility of its core components—the quinoline (B57606)/isoquinoline scaffold and the amidine group—is well-established in computational drug design. For instance, virtual screening of quinoline-based libraries has been successfully employed to identify potential inhibitors for various targets, including viral proteins and protein kinases. nih.gov

A hypothetical virtual screening workflow for this compound derivatives could involve:

Target Selection and Preparation: Identifying a therapeutic target with a well-defined binding pocket. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Library Generation: Creating a virtual library of compounds based on the this compound scaffold with diverse substitutions at various positions.

Docking and Scoring: Utilizing docking software to place each compound from the library into the active site of the target protein and using a scoring function to estimate the binding affinity.

Hit Selection and Filtering: Ranking the compounds based on their docking scores and applying additional filters, such as ADME (absorption, distribution, metabolism, and excretion) properties and Lipinski's rule of five, to prioritize candidates for synthesis and biological evaluation. mdpi.com

The amidine moiety is a significant contributor to the potential of this scaffold in virtual screening. Studies on other heterocyclic compounds containing amidine groups have shown that this functional group frequently engages in critical interactions with catalytic residues in enzyme active sites, such as aspartate residues. nih.gov This makes the carboximidamide portion of the molecule a key pharmacophoric feature to consider during hit identification.

The following table illustrates the type of data generated from virtual screening studies on related heterocyclic scaffolds, which would be analogous to a study involving this compound.

| Compound ID | Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| ZINC4104882 | Natural Compound | Brd4 | -10.2 | ASN140, LEU92, TYR97 |

| ZINC2509501 | Natural Compound | Brd4 | -9.8 | ASN140, TYR97 |

| ZINC2566088 | Natural Compound | Brd4 | -9.6 | ASN140, LEU92 |

| ZINC1615112 | Natural Compound | Brd4 | -9.5 | ASN140, PRO82 |

This table is based on data from a virtual screening study targeting the Brd4 protein and is presented here for illustrative purposes. The compounds listed are not derivatives of this compound. mdpi.com

Furthermore, molecular dynamics (MD) simulations can be employed as a follow-up to virtual screening to validate the stability of the predicted ligand-protein complexes and to refine the understanding of the binding interactions over time. This provides a more dynamic and accurate picture of the binding event.

Future Research Trajectories and Broader Impact

Exploration of Undiscovered Therapeutic Applications

The isoquinoline (B145761) nucleus is a well-established pharmacophore, present in numerous natural products and synthetic drugs with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. wisdomlib.orgsemanticscholar.org Future research will likely focus on systematically screening 6-Methoxyisoquinoline-1-carboximidamide and its derivatives against a wide array of biological targets to uncover novel therapeutic uses.

Initial studies on related isoquinoline-1-carboxamide (B73039) derivatives have already demonstrated potential in modulating inflammatory responses. For instance, novel isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators in microglial cells, suggesting a potential role in treating neuroinflammatory diseases. researchgate.net The anti-proliferative activity of similar compounds also points towards their potential as anticancer agents. researchgate.net The exploration of these and other therapeutic areas, such as antiviral and cardiovascular diseases, will be a key focus of future investigations. mdpi.comnih.gov

Advanced Synthetic Methodologies for Complex Analogues

The continued development of novel and efficient synthetic routes to access structurally diverse analogues of this compound is crucial for advancing the field. While classical methods for isoquinoline synthesis exist, modern organic chemistry is constantly evolving to provide more efficient, selective, and environmentally friendly methodologies. researchgate.net

Future synthetic efforts will likely concentrate on:

Late-stage functionalization: Developing methods to introduce chemical diversity into the isoquinoline core at a late stage of the synthesis, allowing for the rapid generation of a library of analogues for biological screening.

Asymmetric synthesis: Creating chiral derivatives with specific stereochemistry, which can be critical for selective interaction with biological targets.

Flow chemistry and automated synthesis: Utilizing these technologies to accelerate the synthesis and purification of new compounds, thereby speeding up the drug discovery process.

These advanced synthetic strategies will enable the creation of more complex and finely-tuned molecules, expanding the chemical space around the this compound scaffold.

Development of Highly Selective and Potent Isoquinoline Carboximidamide Derivatives

A major challenge in drug development is achieving high potency for the desired biological target while minimizing off-target effects. Future research on this compound will undoubtedly focus on structure-activity relationship (SAR) studies to design more selective and potent derivatives.

By systematically modifying the substituents on the isoquinoline ring and the carboximidamide group, researchers can probe the key molecular interactions responsible for biological activity. For example, studies on related quinoline-carboxamide derivatives as P2X7R antagonists have shown that substitutions on the phenyl ring can significantly impact inhibitory potency. nih.gov Similar SAR studies on isoquinoline-1-carboxamide derivatives have revealed the importance of specific substitution patterns for cytotoxic activity. researchgate.net This knowledge will guide the rational design of new analogues with improved therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Related Carboxamide Derivatives

| Compound Series | Key Structural Features | Impact on Activity | Reference |

| Quinoline-carboxamides | Phenyl ring substitutions (-OCF3, -CF3, -CH3) | Improved inhibitory potency against h-P2X7R | nih.gov |

| Pyrazolo[3,4-c]isoquinolines | Scaffold hopping from a known inhibitor | Discovery of potent B-Raf(V600E) inhibitors | researchgate.net |

| Benzimidazo[2,1-a]isoquinolines | Position of the carboxamide side chain | Terminal ring substitution led to higher cytotoxicity | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties.

In the context of this compound, AI and ML can be employed to:

Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of novel analogues before they are synthesized. japsonline.com

De novo design: Generate entirely new molecular structures based on the isoquinoline-1-carboximidamide (B6359711) scaffold with desired pharmacological properties.

Predict ADMET properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

The integration of these computational approaches will significantly accelerate the design-synthesis-test cycle, leading to the more rapid identification of promising clinical candidates.

Contribution to the Understanding of Biological Pathways and Target Biology

The study of this compound and its derivatives is not only about discovering new drugs but also about gaining a deeper understanding of fundamental biological processes. By identifying the specific molecular targets of these compounds, researchers can elucidate the roles of these targets in health and disease.

For example, the discovery that certain isoquinoline-1-carboxamides inhibit the production of pro-inflammatory mediators in microglia provides a valuable tool to study the signaling pathways involved in neuroinflammation. researchgate.net Similarly, identifying the targets of cytotoxic derivatives can shed light on novel mechanisms of cancer cell death. This knowledge can, in turn, lead to the identification of new drug targets and the development of novel therapeutic strategies for a wide range of diseases.

Table 2: Investigated Biological Activities of Related Isoquinoline Derivatives

| Compound Class | Biological Activity Investigated | Potential Therapeutic Area | Reference |

| Isoquinoline-1-carboxamides | Anti-inflammatory, Anti-migratory | Neuroinflammatory diseases | researchgate.net |

| Benzimidazo[2,1-a]isoquinolines | Cytotoxicity | Cancer | researchgate.net |

| Quinoline-carboxamides | P2X7R antagonism | Cancer, Inflammatory diseases | nih.gov |

| Isoquinoline Alkaloids | Antiviral | Viral Infections | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.